Ethyl 6-isopropyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
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Description
Ethyl 6-isopropyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C26H36ClN3O5S2 and its molecular weight is 570.16. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies
Research has been conducted on synthetic methodologies that may indirectly relate to the complex molecule . For instance, Zhu et al. (2003) developed an expedient phosphine-catalyzed [4 + 2] annulation synthesis method for creating highly functionalized tetrahydropyridines, which are structurally related to pyridine derivatives, showing complete regioselectivity and excellent yields (Zhu, Lan, & Kwon, 2003). Similarly, Bakhite et al. (2005) described the synthesis of novel pyrido and thieno pyrimidines, which are structurally akin to the thieno[2,3-c]pyridine core of the molecule , indicating a broad interest in pyridine and thieno derivatives for various applications (Bakhite, Al‐Sehemi, & Yamada, 2005).
Potential Anticancer Properties
Research into the synthesis of potential anticancer agents, such as pyrido and pyridothiazines, has been carried out by Temple et al. (1983), indicating the interest in pyridine derivatives as potential therapeutic agents (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
Properties
IUPAC Name |
ethyl 2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O5S2.ClH/c1-5-34-26(31)23-21-12-13-28(17(2)3)16-22(21)35-25(23)27-24(30)19-6-8-20(9-7-19)36(32,33)29-14-10-18(4)11-15-29;/h6-9,17-18H,5,10-16H2,1-4H3,(H,27,30);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLZPUYLFCHAEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36ClN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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